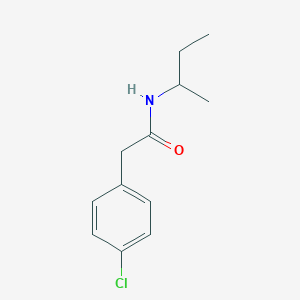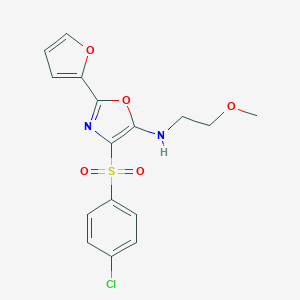
4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine is a chemical compound with a molecular formula of C17H16ClNO5S. It is commonly referred to as "CFM-2" and is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. PKC is an important signaling molecule that regulates a wide range of cellular functions, including cell growth, differentiation, and apoptosis. CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
CFM-2 exerts its pharmacological effects by inhibiting the activity of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine. 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine is a family of serine/threonine kinases that regulate a wide range of cellular functions, including cell growth, differentiation, and apoptosis. 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine is activated by various stimuli, including growth factors, cytokines, and stress signals. Once activated, 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine phosphorylates downstream targets, leading to changes in cellular function. CFM-2 binds to the catalytic domain of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine and inhibits its activity, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces tumor size in animal models. It also improves glucose metabolism and reduces inflammation in diabetic animal models. Additionally, CFM-2 protects against ischemia-reperfusion injury in the heart and brain. CFM-2 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, a critical step in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 is a potent and selective inhibitor of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine, making it a valuable tool for studying the role of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine in cellular function and disease. Its specificity allows for the selective inhibition of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine without affecting other signaling pathways. However, CFM-2 has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetic properties. Additionally, CFM-2 is a relatively new compound, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Zukünftige Richtungen
The potential therapeutic applications of CFM-2 are vast, and further studies are needed to fully understand its pharmacological properties and mechanisms of action. Future research could focus on optimizing the synthesis process to improve the yield and purity of CFM-2. Additionally, studies could investigate the potential of CFM-2 in combination with other drugs or therapies to enhance its therapeutic effects. Further studies could also investigate the potential of CFM-2 in treating other diseases, such as neurodegenerative diseases and inflammatory diseases. The development of new 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine inhibitors, including CFM-2, could lead to the development of novel therapies for a wide range of diseases.
Synthesemethoden
CFM-2 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-carboxylic acid to form 4-(furan-2-ylsulfonyl)chlorobenzene. This intermediate is then reacted with N-(2-methoxyethyl)oxazol-5-amine in the presence of a base to form CFM-2. The entire synthesis process is complex and requires careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It is a potent inhibitor of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine, which plays a critical role in the development and progression of these diseases. CFM-2 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also been shown to improve glucose metabolism and reduce inflammation in diabetic animal models. Additionally, CFM-2 has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c1-22-10-8-18-15-16(19-14(24-15)13-3-2-9-23-13)25(20,21)12-6-4-11(17)5-7-12/h2-7,9,18H,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJOWLXJEBQQFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-3-(propanoylamino)phenyl]propanamide](/img/structure/B349918.png)
![2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide](/img/structure/B349937.png)
![N-{4-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B349939.png)
![2,2-dimethyl-N-[2-methyl-3-(propionylamino)phenyl]propanamide](/img/structure/B349944.png)
![4-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349947.png)
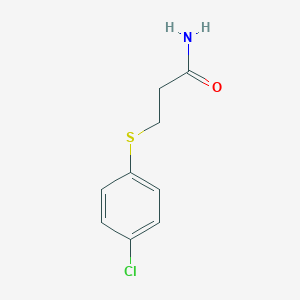
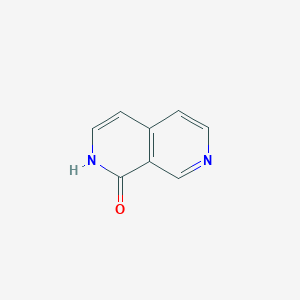
![3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol](/img/structure/B350009.png)
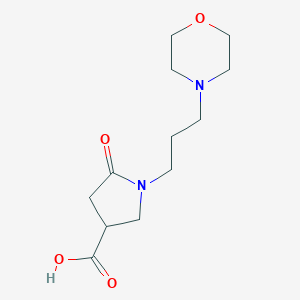

![1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B350047.png)
